molecular formula C8H4F6O3S B178385 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 199188-30-2

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No.: B178385
CAS No.: 199188-30-2
M. Wt: 294.17 g/mol
InChI Key: RTVXJTWXYGSQAI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS RN 199188-30-2) is a fluorinated aryl triflate with the molecular formula C₈H₄F₆O₃S and a molecular weight of 294.17 g/mol . It features a trifluoromethanesulfonate (-SO₃CF₃) group attached to the meta position of a phenyl ring substituted with a trifluoromethyl (-CF₃) group. This compound is widely used in organic synthesis as a triflating agent, leveraging the triflate group’s excellent leaving ability in nucleophilic substitution, cross-coupling, and benzyne precursor reactions .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-2-1-3-6(4-5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVXJTWXYGSQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443530
Record name 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate
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Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199188-30-2
Record name 3-(Trifluoromethyl)phenyl triflate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenyl trifluoromethanesulphonate
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Preparation Methods

Two-Chamber Reactor Method

A robust approach involves the use of a two-chamber reactor to generate trifluoromethanesulfonyl fluoride (CF3_3SO2_2F) in situ, which subsequently reacts with phenolic substrates. In this system:

  • Chamber A contains N-phenyltrifluoromethanesulfonimide (PhNTf2_2) and potassium bifluoride (KHF2_2), which react to release CF3_3SO2_2F gas.

  • Chamber B holds the phenolic substrate (e.g., 3-(trifluoromethyl)phenol) dissolved in a biphasic solvent mixture of acetonitrile (MeCN) and water, buffered to pH 9.0 with N,N-diisopropylethylamine (DIPEA).

Optimized Conditions :

ParameterValueYield
Temperature25°C93.4%
Reaction Time18–24 hours
Molar Ratio (PhNTf2_2:KHF2_2)1:1.5
Solvent (Chamber B)MeCN:H2_2O (3:1)

This method minimizes side reactions (e.g., hydrolysis) by isolating the gas-phase triflylating agent from the phenolic substrate until reaction initiation.

Nucleophilic Substitution Using Trifluoromethanesulfonyl Halides

Reaction with Triflyl Chloride

A patent methodology employs trifluoromethanesulfonyl chloride (CF3_3SO2_2Cl) as the triflylating agent. The reaction proceeds via nucleophilic substitution between CF3_3SO2_2Cl and 3-(trifluoromethyl)phenol under anhydrous conditions:

3-(CF3)C6H4OH+CF3SO2ClBase3-(CF3)C6H4OSO2CF3+HCl\text{3-(CF}3\text{)C}6\text{H}4\text{OH} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{3-(CF}3\text{)C}6\text{H}4\text{OSO}2\text{CF}3 + \text{HCl}

Key Parameters :

ParameterOptimal ValueYield
Temperature−50°C to −30°C85–90%
Molar Ratio (Phenol:CF3_3SO2_2Cl)1:1.05–1:1.10
SolventDichloromethane
BasePyridine

Excess base neutralizes HCl, shifting equilibrium toward product formation. Lower temperatures suppress sulfonate ester decomposition.

Anhydride-Based Synthesis

Trifluoromethanesulfonic Anhydride Approach

Trifluoromethanesulfonic anhydride (Tf2_2O) offers an alternative route, particularly in industrial settings. The reaction with 3-(trifluoromethyl)phenol proceeds as follows:

3-(CF3)C6H4OH+(CF3SO2)2O3-(CF3)C6H4OSO2CF3+CF3SO3H\text{3-(CF}3\text{)C}6\text{H}4\text{OH} + (\text{CF}3\text{SO}2\text{)}2\text{O} \rightarrow \text{3-(CF}3\text{)C}6\text{H}4\text{OSO}2\text{CF}3 + \text{CF}3\text{SO}_3\text{H}

Industrial Protocol :

ParameterValueYield
Temperature0–30°C75–80%
SolventEthyl acetate
AdditiveTrimethylchlorosilane

Trimethylchlorosilane scavenges residual acid, enhancing product stability. This method avoids aqueous workup, reducing decomposition risks.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

MethodYield RangePurityScalability
Two-Chamber Reactor90–93%>98%Laboratory
CF3_3SO2_2Cl85–90%95–97%Pilot Plant
Tf2_2O75–80%90–92%Industrial

The two-chamber reactor achieves the highest yields but requires specialized equipment. The anhydride method, while lower-yielding, is more practical for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonylation:
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate serves as a potent sulfonylation reagent. It facilitates the introduction of the trifluoromethanesulfonyl (Tf) group into various organic substrates, enhancing the reactivity and functionalization of aromatic compounds. This property is particularly useful in creating complex molecules with specific functional groups.

Synthesis of Aryl Triflones:
Recent studies have demonstrated the efficacy of this compound in synthesizing aryl triflones through trifluoromethanesulfonylation reactions. For instance, the treatment of 2-(trimethylsilyl)aryl trifluoromethanesulfonates with sodium trifluoromethanesulfinate has yielded aryl triflones in moderate to good yields, showcasing its utility in generating both symmetrical and unsymmetrical triflones .

Polymer Chemistry

Photo-Initiator in Polymerization:
In polymer science, this compound acts as a photo-initiator in controlled polymerization processes. Its ability to generate reactive intermediates upon exposure to light allows for the production of high-performance polymers with tailored properties. This application is crucial for developing advanced materials used in coatings, adhesives, and other industrial applications .

Table 1: Summary of Key Applications

Application AreaDescriptionKey Findings
Organic SynthesisSulfonylation reagent for complex molecule synthesisEffective in producing aryl triflones with good yields
Medicinal ChemistryPotential for drug development through modification of existing compoundsSimilar compounds exhibit significant biological activities
Polymer ChemistryActs as a photo-initiator for polymerizationEnables production of tailored polymers for advanced applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring. This property facilitates reactions with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group also influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(Trifluoromethyl)phenyl Trifluoromethanesulfonate (CAS RN 199188-29-9)
  • Structure : Triflate group at the ortho position relative to the -CF₃ substituent.
  • Applications : Less commonly reported in benzyne generation, likely due to steric constraints .
4-(Trifluoromethyl)phenyl Trifluoromethanesulfonate (CAS RN 146397-87-7)
  • Structure : Triflate and -CF₃ groups in the para configuration.
  • Reactivity : Enhanced electronic activation of the triflate group due to the para-substituted -CF₃’s strong electron-withdrawing effect. This isomer may exhibit higher reactivity in coupling reactions than the meta isomer .

Functional Group Variants

3-Chlorophenyl Trifluoromethanesulfonate (CAS RN 86364-03-6)
  • Structure : Chlorine substituent instead of -CF₃ at the meta position.
  • Reactivity : The -Cl group is less electron-withdrawing than -CF₃, leading to reduced activation of the triflate group. This results in slower reaction kinetics in substitution reactions compared to the -CF₃ analog .
Phenyl Trifluoromethanesulfonate (CAS RN 17763-67-7)
  • Structure : Parent compound lacking substituents on the phenyl ring.
  • Reactivity : Without electron-withdrawing groups, the triflate is less activated, making it less reactive in nucleophilic substitutions. However, it is still widely used as a cost-effective triflating agent .

Silyl Triflates

3-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS RN 1942019-44-4)
  • Structure : Trimethylsilyl (-SiMe₃) group at the meta position.
  • Applications : The -SiMe₃ group stabilizes adjacent negative charges, making this compound a superior precursor for generating benzynes via fluoride-induced desilylation .
Triethylsilyl Trifluoromethanesulfonate (CAS RN 79271-56-0)
  • Applications : Primarily used as a Lewis acid catalyst in glycosylation and silylation reactions, differing fundamentally from aryl triflates in mechanism .

Hypervalent Iodonium Salts

3-(Trifluoromethyl)phenylIodonium Trifluoromethanesulfonate
  • Structure : Hypervalent iodine center with aryl ligands and a triflate counterion.
  • Applications : Serves as a photoredox-active reagent for aryl radical generation, contrasting with the direct leaving-group chemistry of simple aryl triflates .

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes
3-(Trifluoromethyl)phenyl triflate 199188-30-2 C₈H₄F₆O₃S 294.17 Nucleophilic substitution, benzyne prep High activation by -CF₃ at meta position
4-(Trifluoromethyl)phenyl triflate 146397-87-7 C₈H₄F₆O₃S 294.17 Coupling reactions Para -CF₃ enhances electronic withdrawal
3-Chlorophenyl triflate 86364-03-6 C₇H₄ClF₃O₃S 260.67 Intermediate synthesis Lower reactivity vs. -CF₃ analogs
Phenyl triflate 17763-67-7 C₇H₅F₃O₃S 232.17 General triflation Moderate reactivity, cost-effective
3-(Trimethylsilyl)phenyl triflate 1942019-44-4 C₁₀H₁₁F₃O₃SSi 298.35 Benzyne generation Stabilized by -SiMe₃ for fluoride cleavage

Biological Activity

3-(Trifluoromethyl)phenyl trifluoromethanesulfonate (CAS No. 199188-30-2) is a compound of significant interest in both organic synthesis and biological research due to its unique trifluoromethyl group and trifluoromethanesulfonate leaving group. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of molecules. Its reactivity stems from the trifluoromethanesulfonate moiety, which acts as an excellent leaving group in nucleophilic substitution reactions.

Target of Action

This compound primarily functions as a trifluoromethylating agent . It can introduce trifluoromethyl groups into various substrates, thereby altering their biological properties.

Mode of Action

The compound serves as a precursor for trifluoromethyl radicals , which can engage in radical reactions with biological macromolecules. This radical formation is crucial for modifying biomolecules, influencing enzyme mechanisms, and potentially leading to novel therapeutic applications.

Result of Action

The introduction of a trifluoromethyl group can significantly modify the physicochemical properties of target molecules, affecting their interaction with biological systems. This modification can enhance the potency and selectivity of pharmaceutical agents.

Case Studies and Research Findings

  • Trifluoromethylation Reactions : A study demonstrated that using supramolecular gel networks as reaction media for photoinduced trifluoromethylation led to high yields (up to 96%) under controlled conditions. This method highlighted the importance of reaction environment on product distribution and selectivity .
  • Synthesis and Biological Evaluation : Research on related compounds has shown that introducing a trifluoromethyl group can enhance the inhibitory potency against various biological targets. For example, certain fluorinated compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines .
  • Drug Development Potential : The incorporation of trifluoromethyl groups into drug candidates has been linked to improved pharmacological profiles. A review highlighted that FDA-approved drugs containing the trifluoromethyl group often show enhanced activity against targets like serotonin transporters and kinases .

Data Table: Comparison of Related Compounds

Compound NameIC50 (nM)Biological Activity
This compoundTBDPotential Trifluoromethylating agent
Fluoro-substituted indazole derivative8.3Inhibitor against HL60 cell line
Trifluoroacetate derivative<10Anticancer activity
Trifluoromethyl phenolic compound6Inhibition of 5-HT uptake

Q & A

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)phenyl trifluoromethanesulfonate?

  • Methodological Answer : The compound is typically synthesized via trifluoromethanesulfonation of 3-(trifluoromethyl)phenol using trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl) under mild conditions. Key steps include:
  • Reagent Selection : Tf₂O in dichloromethane (DCM) with a base (e.g., pyridine or triethylamine) to scavenge protons .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis or over-sulfonation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high-purity product (>95%) .
  • Characterization : Confirm structure via 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR, IR (S=O stretch at ~1400 cm1^{-1}), and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19} \text{F} NMR identifies trifluoromethyl (-CF₃, δ ~ -60 ppm) and triflate (-OSO₂CF₃, δ ~ -78 ppm) groups. 1H^1 \text{H} NMR confirms aromatic protons (δ 7.4–8.1 ppm) .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 295.01 for C₈H₅F₆O₃S) .
  • IR Spectroscopy : Peaks at 1200–1400 cm1^{-1} confirm sulfonate and trifluoromethyl groups .
  • HPLC/GC-MS : Purity assessment and detection of residual solvents or byproducts .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential release of triflic acid vapors .
  • Storage : Store in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal. Avoid mixing with strong oxidizers due to sulfonate reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use anhydrous DCM or THF to suppress hydrolysis. Add molecular sieves (4 Å) to scavenge moisture .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of phenol to Tf₂O to ensure complete conversion. Excess Tf₂O increases byproduct formation .
  • Reaction Monitoring : Use TLC (silica, hexane/EtOAc 4:1) to track progress. Terminate the reaction at >90% conversion to minimize decomposition .

Q. What strategies mitigate byproduct formation during trifluoromethanesulfonation?

  • Methodological Answer :
  • Byproduct Identification : Common byproducts include sulfonic acid derivatives (from hydrolysis) and diaryl ethers (from competing coupling). Characterize via LC-MS or 19F^{19} \text{F} NMR .
  • Additive Use : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonation, reducing reaction time and side reactions .
  • Low-Temperature Quenching : Add cold aqueous NaHCO₃ to rapidly quench unreacted Tf₂O, preventing acid-catalyzed degradation .

Q. How does the electron-withdrawing -CF₃ group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Enhanced Electrophilicity : The -CF₃ group activates the aryl triflate toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling by lowering the LUMO of the aromatic ring .
  • Computational Insights : DFT studies show the -CF₃ group increases the sulfonate's leaving-group ability by ~10 kcal/mol compared to non-fluorinated analogs .
  • Experimental Validation : Compare coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos). Higher yields are observed with electron-deficient ligands .

Q. What computational methods predict the stability of this compound under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous/organic solvents. Key parameters include solvation energy and transition-state barriers .
  • QSPR Models : Relate logP (experimental: ~3.15) to solubility in biphasic systems, aiding solvent selection for extractions .
  • Thermogravimetric Analysis (TGA) : Validate computational predictions of thermal stability (decomposition onset ~200°C) .

Q. How is this compound utilized in catalytic asymmetric synthesis?

  • Methodological Answer :
  • Chiral Ligand Synthesis : Serve as a precursor for chiral triflate ligands (e.g., BINOL derivatives) used in enantioselective catalysis .
  • Mechanistic Studies : Monitor catalytic cycles via 19F^{19} \text{F} NMR to track ligand displacement or metal coordination .
  • Case Study : In Pd-catalyzed α-arylation of ketones, the triflate group enables rapid transmetallation, achieving >90% enantiomeric excess (ee) with chiral phosphine ligands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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